
(1R,4S)-Cyclooctane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-Cyclooctane-1,4-diol is a chiral diol with a cyclooctane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (1R,4S)-Cyclooctane-1,4-diol typically involves the reduction of cyclooctane-1,4-dione. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of cyclooctane-1,4-dione using a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method allows for efficient production of the diol with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S)-Cyclooctane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form cyclooctane-1,4-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of cyclooctane.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Cyclooctane-1,4-dione.
Reduction: Cyclooctane.
Substitution: Cyclooctane-1,4-dichloride.
Aplicaciones Científicas De Investigación
(1R,4S)-Cyclooctane-1,4-diol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a chiral intermediate in the synthesis of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: Studied for its interactions with enzymes and other biological molecules.
Mecanismo De Acción
The mechanism of action of (1R,4S)-Cyclooctane-1,4-diol depends on its specific application. In organic synthesis, it acts as a chiral building block, providing stereochemical control in the formation of new compounds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctane-1,4-dione: The oxidized form of (1R,4S)-Cyclooctane-1,4-diol.
Cyclooctane: The fully reduced form of the diol.
Cyclooctane-1,4-dichloride: A substituted derivative of the diol.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in chiral synthesis. Its ability to undergo various chemical transformations also enhances its versatility in research and industrial applications .
Propiedades
Número CAS |
73982-04-4 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(1R,4S)-cyclooctane-1,4-diol |
InChI |
InChI=1S/C8H16O2/c9-7-3-1-2-4-8(10)6-5-7/h7-10H,1-6H2/t7-,8+ |
Clave InChI |
BIYRBPAUTLBNTB-OCAPTIKFSA-N |
SMILES isomérico |
C1CC[C@@H](CC[C@@H](C1)O)O |
SMILES canónico |
C1CCC(CCC(C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


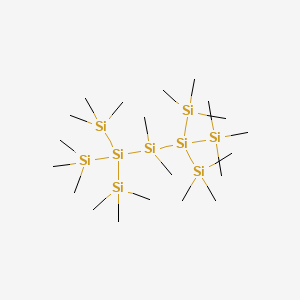
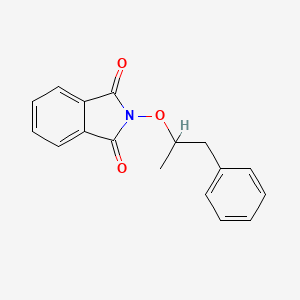
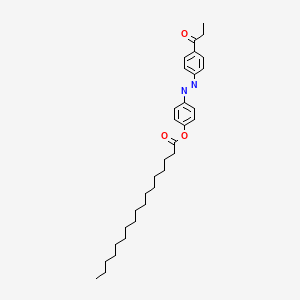
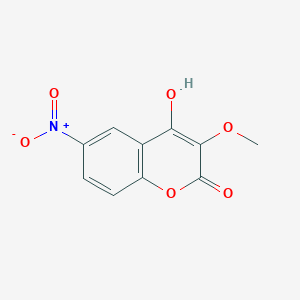
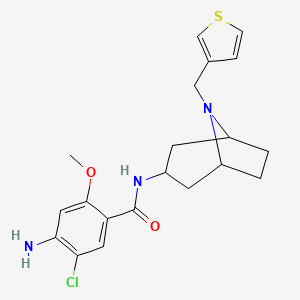
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
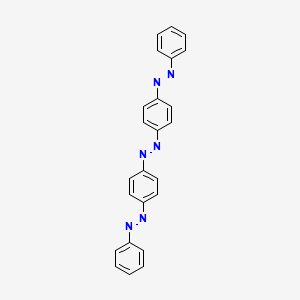
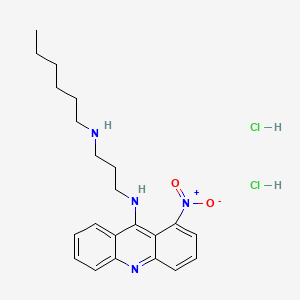
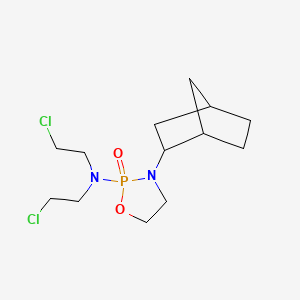
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
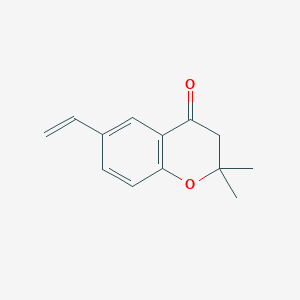
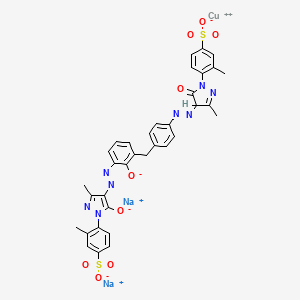
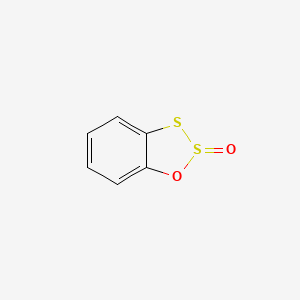
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
